molecular formula C8HF15O4 B157200 Perfluoro-3,6-dioxadecanoic acid CAS No. 137780-69-9

Perfluoro-3,6-dioxadecanoic acid

Cat. No.: B157200
CAS No.: 137780-69-9
M. Wt: 446.07 g/mol
InChI Key: PPSAKBBLKCJDCR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Perfluoro-3,6-dioxadecanoic acid is a complex organic compound. It’s known that it’s used for r&d purposes .

Mode of Action

It’s known to have strong surface activity and hydrophobicity , which suggests it may interact with its targets through these properties.

Result of Action

It’s known to have strong surface activity and hydrophobicity , which suggests it may have unique effects at the molecular and cellular level.

Action Environment

This compound is a stable compound that can withstand high temperatures and corrosion . This suggests that it may maintain its action, efficacy, and stability under a variety of environmental conditions.

Chemical Reactions Analysis

Perfluoro-3,6-dioxadecanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can alter the functional groups present in the compound, resulting in various reduced forms.

    Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with other atoms or groups, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Perfluoro-3,6-dioxadecanoic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Perfluoro-3,6-dioxadecanoic acid is part of a broader class of compounds known as perfluoroalkyl substances (PFAS). Similar compounds include:

This compound stands out due to its specific molecular structure, which imparts unique surface-active and hydrophobic properties, making it particularly useful in specialized applications .

Properties

IUPAC Name

2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF15O4/c9-2(10,1(24)25)26-7(20,21)8(22,23)27-6(18,19)4(13,14)3(11,12)5(15,16)17/h(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSAKBBLKCJDCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(OC(C(OC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF15O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381073
Record name Perfluoro-3,6-dioxadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137780-69-9
Record name Perfluoro-3,6-dioxadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 137780-69-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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